1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone
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Description
“1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone” is a complex organic compound. It’s important to note that the compound contains a 6-chloropyridine-2-carbonyl group, which is a chlorine derivative of pyridine .
Chemical Reactions Analysis
The compound likely participates in chemical reactions typical of chloropyridines and carbonyl-containing compounds . Chloropyridines can react with nucleophiles, transforming the heterocycle into pyridine derivatives . Carbonyl compounds can undergo a variety of reactions, including nucleophilic addition .Scientific Research Applications
Anti-Tubercular Agent Development
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of pyrazinamide, a first-line drug for tuberculosis (TB) treatment, have shown promise in enhancing anti-TB activity against Mycobacterium tuberculosis . The structural similarity suggests that “1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone” could be a candidate for developing new anti-TB drugs with improved efficacy.
Cancer Research
In cancer research, compounds related to “1-[4-(6-Chloropyridine-2-carbonyl)-1,4-diazepan-1-YL]-2-cyclopentylethanone” have been synthesized and evaluated for their antiproliferative activity against tumor cell lines . This suggests that the compound could be used to develop new treatments that target cancer cell proliferation.
Chemical Synthesis
The core structure of this compound, particularly the 4-chloropyridine-2-carbonyl component, is used in chemical synthesis as an intermediate for various organic compounds . It can be utilized in the synthesis of more complex molecules for pharmaceutical applications.
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to understand their interactions with biological targets . This application is crucial for drug design and development, as it helps predict the binding affinity and activity of potential drug candidates.
Cytotoxicity Evaluation
Research has also focused on evaluating the cytotoxicity of related compounds on human cells, such as HEK-293 (human embryonic kidney) cells . This is important for assessing the safety profile of new drug candidates derived from this compound.
properties
IUPAC Name |
1-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-2-cyclopentylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-16-8-3-7-15(20-16)18(24)22-10-4-9-21(11-12-22)17(23)13-14-5-1-2-6-14/h3,7-8,14H,1-2,4-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKGFHZEJCBINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C(=O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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